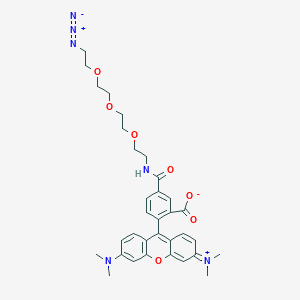

TAMRA-PEG3-Azide

説明

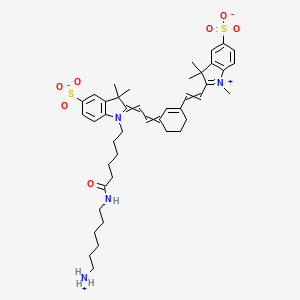

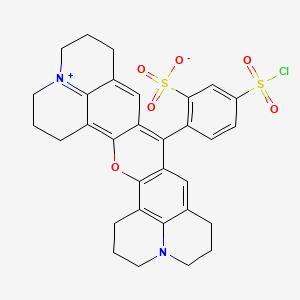

TAMRA-PEG3-Azide is a derivative of TAMRA, a red-fluorescent dye . It contains three PEG units and an azide group . The azide group enables Click Chemistry, which is a type of chemical reaction .

Synthesis Analysis

This compound is used as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of this compound is C33H38N6O7 . It has a molecular weight of 630.7 g/mol .Chemical Reactions Analysis

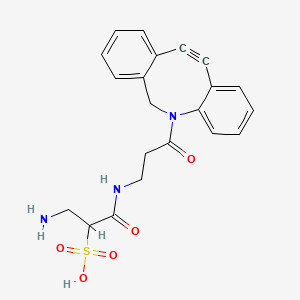

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis

This compound is a solid substance with a dark red color . It has an excitation maximum of 553 and an emission maximum of 575 . It is soluble in DMSO and DMF .科学的研究の応用

Detection in Live Cells

Tetramethylrhodamine (TAMRA)-phenyl azide is a chemical probe used for detecting intracellular acrolein directly in live cells. It has been used to identify high levels of acrolein in various breast cancer cells and in tissues resected from breast cancer patients, suggesting its utility in cancer diagnosis and research (Pradipta et al., 2019).

Apoptosis Diagnosis

In a study exploring apoptosis, tetramethylrhodamine (TAMRA) was used as an optical probe. It was linked to a caspase-3 cleavable site and demonstrated effective detection of apoptosis in live cells and in vivo models of diseases like hypoxic-ischemic encephalopathy and liver cirrhosis (Kong et al., 2012).

Intracellular Click Reactions

TAMRA-based azides, including TAMRA-PEG3-Azide, are highlighted for their suitability in intracellular click reactions due to their efficient cellular accumulation, uniform intracellular distribution, and cytosolic diffusivity. This makes them valuable for studying a range of biological events in vivo and in vitro (Cunningham et al., 2010).

Nano-Therapeutic Applications

This compound has been used in the fabrication of clickable nanowires as a biological sensing platform. These nanowires provide an expanded surface area for biomolecular interactions, proving useful in sensing and diagnostic applications (Wasin et al., 2016).

Fluorescence Resonance Energy Transfer (FRET)

This compound plays a role in FRET studies, particularly in signaling nucleic acid hybridization. Its interaction with other dyes and DNA conjugates provides valuable insights into the dynamics of nucleic acids and proteins (Algar et al., 2006).

Dual Protein Labeling

In the field of biotherapeutics, this compound has been used for dual protein labeling. This approach aids in constructing multifunctional proteins with enhanced specificity and functionality, useful in therapeutic applications (Rashidian et al., 2013).

Cancer Radioisotope Therapy

This compound-based nanoparticles have been explored for their potential in cancer radioisotope therapy. These nanoparticles can target tumor-associated macrophages, which are crucial in the tumor microenvironment, enhancing the effectiveness of cancer treatments (Tian et al., 2018).

作用機序

Target of Action

TAMRA-PEG3-Azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound, as a linker in PROTACs, enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those targeted by PROTACs . The degradation of these proteins can affect various cellular processes and pathways, depending on the function of the target protein.

Pharmacokinetics

The peg3 chain in the compound is known to enhance solubility and biocompatibility . It is soluble in DMSO and DMF , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . By linking an E3 ubiquitin ligase ligand to a target protein ligand, this compound enables the formation of PROTACs that can degrade specific proteins within cells . This can lead to various molecular and cellular effects, depending on the role of the degraded protein.

生化学分析

Biochemical Properties

TAMRA-PEG3-Azide plays a significant role in biochemical reactions. The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction is a cornerstone of Click Chemistry, a class of chemical reactions that use bio-orthogonal or biologically unique moieties to label and detect target molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in Click Chemistry. By enabling the labeling of biomolecules, this compound can influence cell function by allowing researchers to track the location and dynamics of these molecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. The azide group in this compound can form a stable triazole ring with alkyne groups in a copper-catalyzed reaction . This reaction is highly selective and efficient, making it a powerful tool for labeling and detecting specific biomolecules .

特性

IUPAC Name |

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREJCORUQQJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

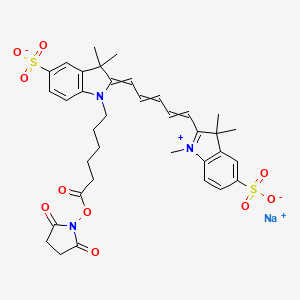

Feasible Synthetic Routes

Q1: What role does TAMRA-PEG3-Azide play in the fabrication of biosensing platforms using polyfluorene nanowires?

A1: this compound serves as a fluorescent marker that can be directly attached to the surface of polyfluorene nanowires via click chemistry. [] This allows researchers to visualize the nanowires using confocal microscopy and confirm successful functionalization. The attachment of this compound to the nanowires doesn't just enable visualization; it transforms them into potential biosensing platforms. The fluorescence resonance energy transfer (FRET) that occurs between the TAMRA dye and the nanowire backbone can be harnessed to detect biological events.

Q2: How does the "click chemistry" approach benefit the functionalization of polyfluorene nanowires with this compound?

A2: Click chemistry offers a highly efficient and selective method for attaching the this compound to the alkyne groups present on the surface of the polyfluorene nanowires. [] This specificity ensures that the fluorescent markers are precisely incorporated, maximizing their effectiveness for detection and minimizing potential interference from unwanted side reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。